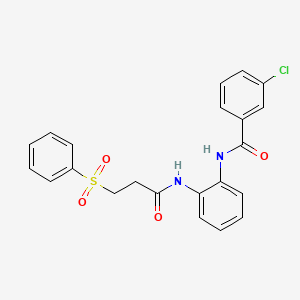
3-chloro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide” is a chemical compound . It has a molecular formula of C13H11ClN2O3S . The compound is part of a class of compounds known as benzamides .
Synthesis Analysis
The synthesis of benzamide compounds can be achieved through the direct condensation of carboxylic acids and amines . This method has been reported to be efficient in the synthesis of benzamide derivatives in good yields and purity .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide” can be analyzed using various spectroscopic techniques . The ChemSpider ID for this compound is 679500 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds, such as 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, have been explored, revealing novel classes of compounds with potential herbicidal activity. The study provided detailed insights into the crystallographic characteristics and potential agricultural applications (Wei Li, Jing Wang, Zucheng Li, Hai-bin Song, 2008).
- Research on the electrochemical oxidation of indapamide, a diuretic with a somewhat related structure, has contributed to the development of analytical methods for pharmaceuticals and possibly the environmental monitoring of similar compounds (M. J. Legorburu, R. Alonso, R. Jiménez, 1996).
Biological Activity and Applications
- Investigations into the antimycobacterial activities of sulfonamido derivatives have shown that certain structural features are crucial for biological efficacy against Mycobacterium tuberculosis, highlighting the importance of these compounds in the development of new antimicrobial agents (M. Moreth, C. Gomes, M. Lourenço, R. Soares, M. N. Rocha, C. Kaiser, M. D. de Souza, S. Wardell, J. Wardell, 2014).
- The design, synthesis, and antimicrobial activity evaluation of new compounds containing biologically active segments, including sulfonamido groups, have been carried out. These studies have identified compounds with high biological activity, offering insights into the design of new antimicrobial agents (Z. Fadel, A. Al-Azzawi, 2021).
Pharmacological Properties
- Benzamide derivatives, including structures similar to 3-chloro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide, have been explored for their selective serotonin 4 receptor agonistic properties, indicating potential applications in enhancing gastrointestinal motility (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).
Zukünftige Richtungen
The future directions for the research on “3-chloro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in various fields such as medicine and industry. Further in vivo biochemical tests of effective amides can be carried out in different fields of application .
Eigenschaften
IUPAC Name |
N-[2-[3-(benzenesulfonyl)propanoylamino]phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c23-17-8-6-7-16(15-17)22(27)25-20-12-5-4-11-19(20)24-21(26)13-14-30(28,29)18-9-2-1-3-10-18/h1-12,15H,13-14H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUVRBKIDPPVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

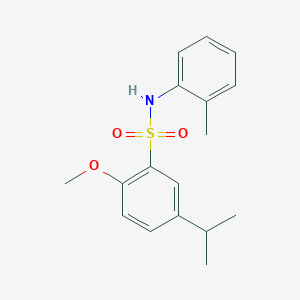


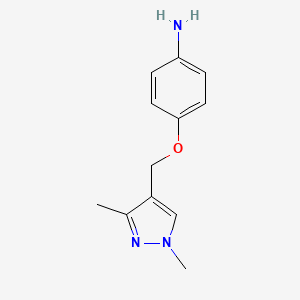

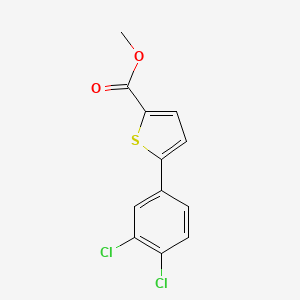
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2769674.png)
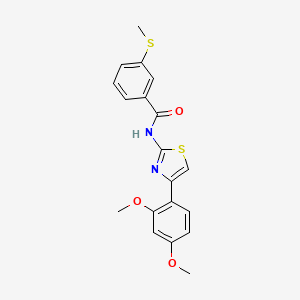
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2769676.png)
![4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2769678.png)
![1-methyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769679.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide](/img/structure/B2769682.png)
![N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2769683.png)